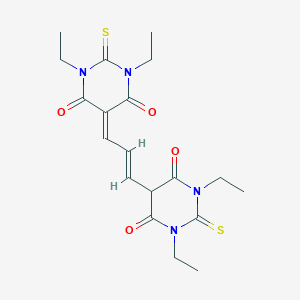

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol

概要

説明

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is a sensitive slow-response membrane potential probe widely used for measuring membrane potentials in various biological systems . This compound exhibits potential-dependent changes in its transmembrane distribution, accompanied by a fluorescence change, making it a valuable tool in scientific research .

準備方法

The preparation of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol involves synthesizing the compound through specific synthetic routes and reaction conditions. Typically, a stock solution of 10 to 30 mM is prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO). The stock solution should be used promptly, and any remaining solution should be aliquoted and frozen at temperatures below -20°C to avoid repeated freeze-thaw cycles and protect it from light .

化学反応の分析

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s potential-dependent fluorescence changes are typically around 1% per millivolt, making it suitable for detecting changes in average membrane potentials of nonexcitable cells caused by respiratory activity, ion-channel permeability, drug binding, and other factors . Common reagents and conditions used in these reactions include anhydrous DMSO and specific buffers for experimental and physiological conditions .

科学的研究の応用

Membrane Potential Measurement

DiSBAC2(3) is primarily utilized as a membrane potential probe . Its ability to enter depolarized cells allows for the measurement of transmembrane potential changes, which is crucial for understanding cellular functions and responses.

- Mechanism : The dye binds to intracellular proteins or membranes, leading to enhanced fluorescence upon depolarization. The fluorescence intensity changes are approximately 1% per millivolt, making it suitable for detecting subtle changes in membrane potential .

Biological Studies

In biological research, DiSBAC2(3) is employed to study nonexcitable cells and assess their membrane potentials under various conditions.

- Case Study : In a study investigating cystic fibrosis (CF), DiSBAC2(3) was used to monitor CFTR-dependent membrane potential changes in monocytes. This application highlighted the dye's role in diagnosing CF by correlating membrane potential data with genetic testing results .

Drug Interaction Research

The compound is also significant in pharmacological studies for understanding the effects of drugs on ion channels and membrane potentials.

- Example : Research demonstrated that DiSBAC2(3) could assess the impact of KCa3.1 channel activators on cancer cells, revealing how these channels influence drug uptake and cell viability .

High-Throughput Screening

In industrial applications, DiSBAC2(3) is utilized for high-throughput screening assays to monitor changes in plasma membrane potential during drug development processes.

作用機序

The mechanism of action of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol involves its ability to enter depolarized cells, where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift. Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization is indicated by a decrease in fluorescence . This potential-dependent fluorescence change is crucial for measuring membrane potentials in various biological systems .

類似化合物との比較

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is unique compared to other similar compounds due to its slow-response characteristics and potential-dependent fluorescence changes. Similar compounds include:

Bis-(1,3-dibutylbarbituric acid)trimethine oxonol: Another translational membrane potential dye used for monitoring changes in plasma membrane potential.

DiSBAC2(5) [Bis-(1,3-diethylthiobarbituric acid)pentamethine oxonol]: A similar compound with different excitation and emission maxima.

These compounds share similar applications but differ in their specific properties and response characteristics.

生物活性

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol, commonly referred to as DiSBAC2(3), is a fluorescent probe widely utilized in biological research to assess membrane potential changes in cells. Its unique properties allow it to serve as a critical tool in various studies, including those investigating cell death, lipid peroxidation, and membrane dynamics.

DiSBAC2(3) operates based on its voltage-sensitive nature. In resting cells with a negative membrane potential, the dye predominantly remains extracellular. Upon depolarization—when the membrane potential becomes more positive—the dye partitions into the cell membrane, resulting in increased fluorescence intensity and a red shift in the emission spectrum. This change can be quantitatively measured to assess alterations in membrane potential associated with physiological processes such as action potentials and neurotransmitter release .

Applications in Research

DiSBAC2(3) has several notable applications:

- Membrane Potential Measurement : It provides insights into cellular excitability and signaling by measuring changes in membrane potential.

- Lipid Peroxidation Assessment : The probe reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, allowing researchers to quantify oxidative stress in biological samples.

- Cell Viability Studies : By entering cells with compromised membranes, DiSBAC2(3) can help differentiate between live and dead cells based on fluorescence intensity .

Study 1: Membrane Potential Changes in Pancreatic β-Cells

In a study examining pancreatic β-cells, DiSBAC2(3) was used to measure changes in plasma membrane potential during glucose stimulation. The results indicated that increased glucose levels led to significant depolarization of the membrane potential, providing insights into insulin secretion mechanisms .

Study 2: Lipid Peroxidation and Cell Death

A study highlighted DiSBAC2(3)'s ability to measure lipid peroxidation by quantifying MDA levels in various cell types. The fluorescence intensity correlated with the extent of lipid damage, demonstrating its utility in assessing oxidative stress in pathological conditions .

Study 3: Cancer Cell Dynamics

Research involving cervical cancer cells showed that DiSBAC2(3) could differentiate between healthy and cancerous tissues based on membrane potential variations. The study found that cancer cells exhibited altered KCa3.1 channel activity correlated with increased uptake of cytotoxic agents, highlighting its role as a potential therapeutic target .

Data Summary

The following table summarizes key findings related to the biological activity of DiSBAC2(3):

| Study | Application | Findings |

|---|---|---|

| Pancreatic β-Cells | Membrane Potential Measurement | Significant depolarization upon glucose stimulation (p < 0.05) |

| Lipid Peroxidation Assessment | Oxidative Stress Measurement | Fluorescence intensity proportional to MDA levels; indicates lipid damage |

| Cervical Cancer Cells | Cell Dynamics | Altered KCa3.1 activity linked to differential dye uptake |

特性

IUPAC Name |

5-[3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYNRXFXHKIGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963892 | |

| Record name | 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47623-98-3 | |

| Record name | DiSBAC2(3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47623-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,3-diethylthiobarbiturate)trimethineoxonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047623983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。